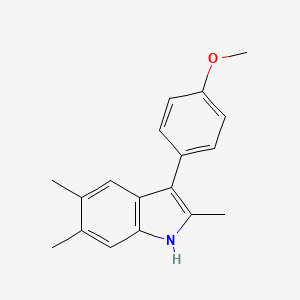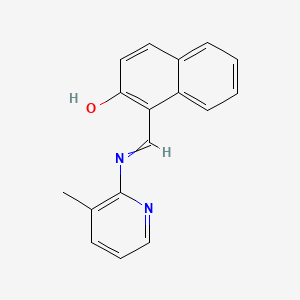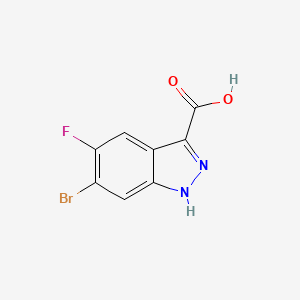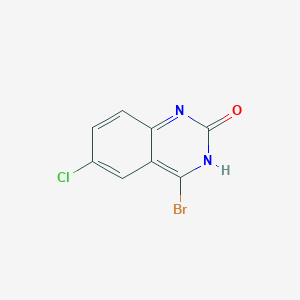
1-(4-tert-Butylphenyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(tert-Butyl)phenyl)isoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The presence of a tert-butyl group attached to the phenyl ring makes this compound unique and potentially useful in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-(tert-Butyl)phenyl)isoquinoline can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods: Industrial production of 1-(4-(tert-Butyl)phenyl)isoquinoline may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
化学反応の分析
Types of Reactions: 1-(4-(tert-Butyl)phenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at the 1- and 3-positions, using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
科学的研究の応用
1-(4-(tert-Butyl)phenyl)isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of 1-(4-(tert-Butyl)phenyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in antimalarial research, isoquinoline derivatives are known to inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways . In electronic applications, the compound’s unique electronic properties contribute to its effectiveness in devices like OLEDs .
類似化合物との比較
1-(4-(tert-Butyl)phenyl)isoquinoline can be compared with other isoquinoline derivatives, such as:
1-Phenylisoquinoline: Lacks the tert-butyl group, resulting in different chemical and physical properties.
1-(4-Methylphenyl)isoquinoline: Contains a methyl group instead of a tert-butyl group, leading to variations in reactivity and applications.
1-(4-Fluorophenyl)isoquinoline: The presence of a fluorine atom imparts different electronic properties and potential biological activities.
The uniqueness of 1-(4-(tert-Butyl)phenyl)isoquinoline lies in the presence of the tert-butyl group, which influences its steric and electronic properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
525598-48-5 |
|---|---|
分子式 |
C19H19N |
分子量 |
261.4 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)isoquinoline |
InChI |
InChI=1S/C19H19N/c1-19(2,3)16-10-8-15(9-11-16)18-17-7-5-4-6-14(17)12-13-20-18/h4-13H,1-3H3 |
InChIキー |
XJQOMQRTOSFGFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



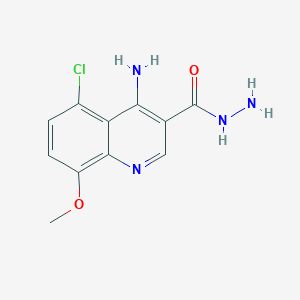
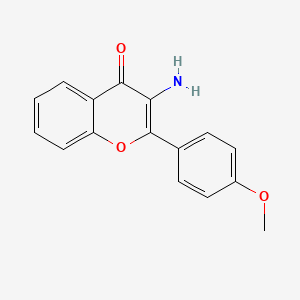
![6-Bromo-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11855976.png)
![2-Phenylpyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11855985.png)
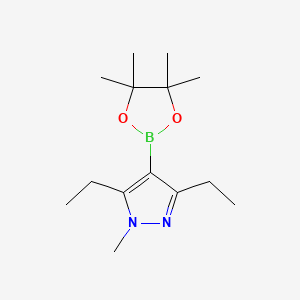
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)

